An In-depth Technical Guide to 1-Cyanoethyl 2-aminobenzoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 1-Cyanoethyl 2-aminobenzoate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyanoethyl 2-aminobenzoate, a molecule of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a robust synthetic protocol, and presents predicted spectroscopic data for its characterization. The methodologies and data herein are grounded in established chemical principles and data from analogous structures, offering a predictive yet thorough profile for this compound.
Core Molecular Attributes
1-Cyanoethyl 2-aminobenzoate is an ester formed from 2-aminobenzoic acid (anthranilic acid) and 1-cyanoethanol (lactonitrile). This unique combination of a biologically relevant aminobenzoic acid scaffold and a reactive cyanoethyl group suggests potential applications in the synthesis of novel therapeutic agents and functional materials.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H10N2O2 | Calculated |
| Average Molecular Weight | 190.19 g/mol | Calculated |
| Exact Mass (Monoisotopic) | 190.07423 g/mol | Calculated |
The molecular structure of 1-Cyanoethyl 2-aminobenzoate is depicted below:
Caption: Chemical structure of 1-Cyanoethyl 2-aminobenzoate.
Synthesis and Mechanism
The synthesis of 1-Cyanoethyl 2-aminobenzoate can be achieved through the esterification of 2-aminobenzoic acid with 1-cyanoethanol. Given the presence of a reactive amino group on the benzoic acid, a strategic choice of coupling agents is necessary to favor the desired ester formation and avoid side reactions such as amide formation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 1-Cyanoethyl 2-aminobenzoate.
Experimental Protocol: Esterification
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Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-aminobenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Activation: To this solution, add 1.1 equivalents of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
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Ester Formation: Slowly add 1.2 equivalents of 1-cyanoethanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted acid, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality of Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agents.
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Coupling Agents: Carbodiimide coupling agents like DCC and EDC are effective for forming ester bonds under mild conditions, which is important for preserving the integrity of the amino and cyano functionalities. The addition of DMAP or HOBt catalyzes the reaction and suppresses side reactions.
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Aqueous Work-up: The washing steps are designed to remove unreacted starting materials and byproducts, simplifying the subsequent purification process.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Cyanoethyl 2-aminobenzoate would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of its functional groups and related known compounds.[3][4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |
| 2250-2200 | C≡N | Stretching |
| 1730-1715 | C=O | Ester Stretching |
| 1620-1580 | N-H | Bending |
| 1300-1000 | C-O | Ester Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 1H | Aromatic H adjacent to the ester |
| ~7.2-7.4 | Triplet | 1H | Aromatic H |
| ~6.6-6.8 | Doublet and Triplet | 2H | Aromatic H's ortho and para to the amino group |
| ~5.5-5.7 | Quartet | 1H | -CH(CN)- |
| ~4.5-5.0 | Broad Singlet | 2H | -NH₂ |
| ~1.6-1.8 | Doublet | 3H | -CH₃ |
¹³C NMR (Carbon NMR): The carbon NMR spectrum would reveal the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~150 | Aromatic C-NH₂ |
| ~134, 131, 117, 116 | Aromatic CH |
| ~117 | C≡N |
| ~110 | Aromatic C-COO |
| ~60 | -CH(CN)- |
| ~20 | -CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
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Expected [M+H]⁺: 191.08155
Potential Applications and Future Directions
Aminobenzoic acid and its derivatives are recognized for their wide range of biological activities and applications in pharmaceuticals, agriculture, and the chemical industry.[2] The esters of aminobenzoic acids, in particular, have been extensively studied for their use as local anesthetics.[5] The introduction of a cyanoethyl group to the 2-aminobenzoate scaffold could lead to novel compounds with unique properties.
Potential areas of investigation include:
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Medicinal Chemistry: The compound could serve as a precursor for the synthesis of more complex heterocyclic systems or as a lead compound for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies.[1]
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Materials Science: The presence of both an aromatic ring and a polar cyano group could impart interesting properties for the development of novel organic materials.
Conclusion
References
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